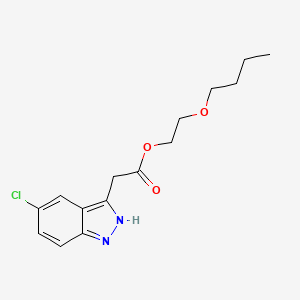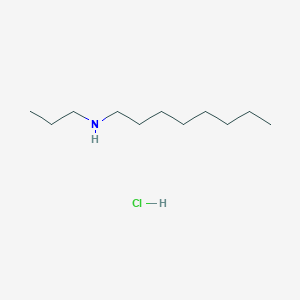
N-propyloctan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyloctan-1-amine;hydrochloride is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a propyl group attached to an octan-1-amine backbone, with a hydrochloride salt form. Amines are known for their basic properties and nucleophilicity, making them valuable in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyloctan-1-amine;hydrochloride typically involves the alkylation of octan-1-amine with a propyl halide under nucleophilic substitution conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Octan-1-amine+Propyl halide→N-propyloctan-1-amine+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of stannous chloride as an antioxidant during the crystallization process can improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-propyloctan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides.
Reduction: Reduction of amines can lead to the formation of primary amines or hydrocarbons.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions involving amines
Major Products Formed
Oxidation: Nitroso compounds, nitriles, amides.
Reduction: Primary amines, hydrocarbons.
Substitution: Alkylated amines, amides
Scientific Research Applications
N-propyloctan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-propyloctan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, donating its lone pair of electrons to form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyloctan-1-amine
- N-ethyloctan-1-amine
- N-butyloctan-1-amine
Uniqueness
N-propyloctan-1-amine;hydrochloride is unique due to its specific alkyl chain length and the presence of a propyl group. This structural feature can influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds .
Properties
CAS No. |
88552-74-3 |
|---|---|
Molecular Formula |
C11H26ClN |
Molecular Weight |
207.78 g/mol |
IUPAC Name |
N-propyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H25N.ClH/c1-3-5-6-7-8-9-11-12-10-4-2;/h12H,3-11H2,1-2H3;1H |
InChI Key |
UESNFKXHZYDEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


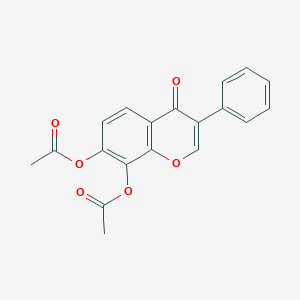

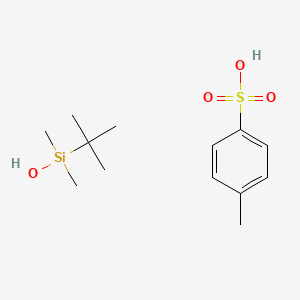

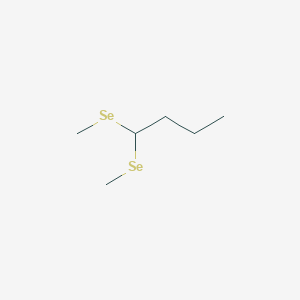
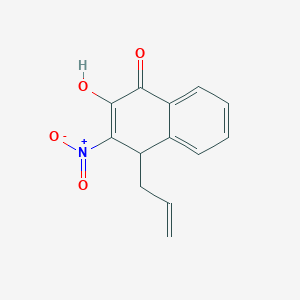
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
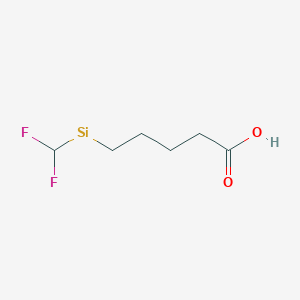
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
